molecular formula C10H7Cl2N B1591917 1,3-Dichloro-5-methylisoquinoline CAS No. 21902-40-9

1,3-Dichloro-5-methylisoquinoline

Cat. No.: B1591917
CAS No.: 21902-40-9
M. Wt: 212.07 g/mol
InChI Key: LDSLPCOBAYAVEI-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-methylisoquinoline (CAS: 21902-40-9) is a halogenated isoquinoline derivative with a methyl substituent at the 5-position and chlorine atoms at the 1- and 3-positions. It is primarily used in industrial and scientific research, particularly in organic synthesis and pharmaceutical intermediate preparation . The compound’s structure (C₁₀H₇Cl₂N) combines aromaticity with electron-withdrawing (Cl) and electron-donating (CH₃) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name

1,3-dichloro-5-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-3-2-4-7-8(6)5-9(11)13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSLPCOBAYAVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(N=C(C2=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615483
Record name 1,3-Dichloro-5-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21902-40-9
Record name 1,3-Dichloro-5-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methylisoquinoline can be synthesized through various synthetic routes, including:

  • Biltz synthesis: This method involves the reaction of 5-methylisoquinoline with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions.

  • Sandmeyer reaction:

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

1,3-Dichloro-5-methylisoquinoline undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as this compound-1-oxide.

  • Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced oxidation states.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed, often under reflux conditions.

Major Products Formed:

  • Oxidation: this compound-1-oxide

  • Reduction: Reduced derivatives of this compound

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemistry

DCMIQ serves as a versatile intermediate in organic synthesis. It is used to create more complex molecules, including:

  • Pharmaceuticals: DCMIQ derivatives have been explored for their potential therapeutic effects.
  • Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Table 1: Key Reactions Involving DCMIQ

Reaction TypeDescriptionCommon Reagents
OxidationConverts DCMIQ to its corresponding oxidePotassium permanganate (KMnO4)
ReductionForms reduced derivativesLithium aluminum hydride (LiAlH4)
SubstitutionChlorine atoms replaced by other functional groupsSodium hydroxide (NaOH), Ammonia (NH3)

Biology

In biological research, DCMIQ has been investigated for its interaction with various enzymes and pathways. Notably, it has shown potential as an inhibitor of thymidine phosphorylase (TP), which is implicated in several diseases, including cancer and chronic inflammatory conditions .

Case Study: Inhibition of Thymidine Phosphorylase

  • A study synthesized derivatives of isoquinoline-based oxadiazoles, demonstrating that modifications to the DCMIQ structure can enhance inhibitory activity against TP. The most potent analogs exhibited IC50 values ranging from 1.10 µM to 54.60 µM .

Medicine

DCMIQ has been evaluated for its medicinal properties, particularly as an antimicrobial and anticancer agent. Research indicates that compounds derived from DCMIQ can modulate biological processes by interacting with specific molecular targets.

Mechanism of Action

  • The compound may bind to enzymes or receptors, leading to altered cellular functions that could be leveraged for therapeutic benefits.

Industry

In industrial applications, DCMIQ is utilized in the production of dyes and pigments due to its stability and reactivity. Its unique chemical structure allows for diverse applications in materials science.

Mechanism of Action

The mechanism by which 1,3-dichloro-5-methylisoquinoline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogs in the Isoquinoline Family

Key structural analogs include positional isomers and derivatives with varying substituents. A comparative analysis is provided below:

Compound Name Substituent Positions CAS Number Molecular Formula Key Differences in Reactivity/Applications
1,3-Dichloro-5-methylisoquinoline Cl (1,3); CH₃ (5) 21902-40-9 C₁₀H₇Cl₂N High reactivity in cross-coupling reactions due to two Cl groups
1,3-Dichloro-6-methylisoquinoline Cl (1,3); CH₃ (6) - C₁₀H₇Cl₂N Altered regioselectivity in electrophilic substitutions due to methyl position
1,3-Dichloro-7-methylisoquinoline Cl (1,3); CH₃ (7) - C₁₀H₇Cl₂N Potential steric hindrance effects in binding interactions
5-Chloroisoquinoline Cl (5); no methyl group - C₉H₆ClN Reduced steric bulk; lower reactivity in nucleophilic substitutions compared to dichloro derivatives
1-Chloro-5-methoxyisoquinoline Cl (1); OCH₃ (5) 106462-85-5 C₁₀H₈ClNO Methoxy group enhances electron density, altering solubility and binding affinity
3-Chloro-5-methoxyisoquinoline Cl (3); OCH₃ (5) 1691715-12-4 C₁₀H₈ClNO Distinct electronic effects due to Cl and OCH₃ positioning

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The dichloro groups in this compound increase electrophilicity, making it reactive in Suzuki-Miyaura and Ullmann-type couplings . In contrast, methoxy-substituted analogs (e.g., 1-Chloro-5-methoxyisoquinoline) exhibit enhanced solubility in polar solvents due to the electron-donating OCH₃ group .
  • Thermal Stability: Halogenated isoquinolines generally exhibit higher thermal stability than non-halogenated analogs. However, methyl-substituted derivatives may have lower melting points due to reduced symmetry .

Biological Activity

1,3-Dichloro-5-methylisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H7_7Cl2_2N
  • Molecular Weight : 214.08 g/mol
  • Boiling Point : 320.7 °C
  • Purity : 98% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Research indicates that isoquinoline derivatives often inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and topoisomerases . The specific inhibition profile of this compound remains to be fully elucidated but may involve similar mechanisms.
  • Antimicrobial Activity : Isoquinoline derivatives have shown promising antimicrobial properties. For instance, certain isoquinoline compounds exhibit significant antifungal activity against strains like Candida albicans and Aspergillus niger .

Biological Activities

  • Anticancer Properties :
    • Isoquinoline derivatives are known for their potential in targeting cancer-related pathways. Studies have shown that they can interfere with the proliferation of cancer cells by modulating cell cycle regulators and apoptosis pathways .
    • A case study demonstrated that related isoquinoline compounds inhibited the growth of various cancer cell lines, suggesting a possible role for this compound in cancer therapy .
  • Antimicrobial Effects :
    • Recent studies have evaluated the antimicrobial efficacy of isoquinoline derivatives against various pathogens. The compound's structure may enhance its ability to disrupt microbial membranes or inhibit essential metabolic pathways .
  • Neuroprotective Effects :
    • Some isoquinolines have been investigated for neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact neuroprotective mechanisms of this compound are yet to be explored but may involve antioxidant activities or modulation of neurotransmitter systems .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEfficacy against Candida albicans and Aspergillus niger
NeuroprotectivePotential benefits in neurodegenerative diseases

Case Studies

One notable study focused on the synthesis and biological evaluation of isoquinoline derivatives, including this compound. The researchers reported that certain derivatives displayed significant inhibition against specific cancer cell lines with IC50_{50} values in the low micromolar range . Another study highlighted the compound's potential as an antimicrobial agent, demonstrating effective inhibition against clinically relevant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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